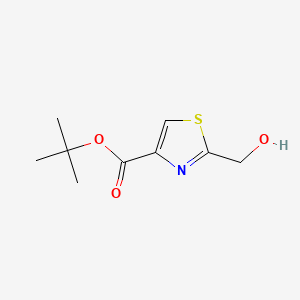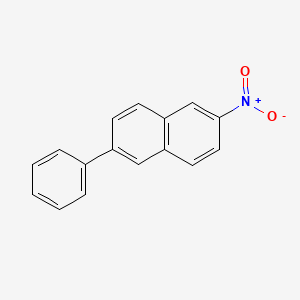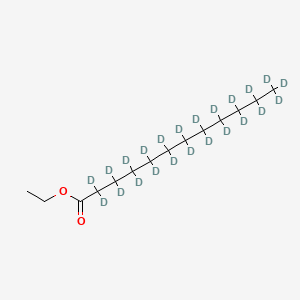
3-(Trifluoromethyl)pyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)pyrazine-2-carbaldehyde is a chemical compound with the CAS Number: 1197238-20-2 . It has a molecular weight of 176.1 and its IUPAC name is 3-(trifluoromethyl)-2-pyrazinecarbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)pyrazine-2-carbaldehyde is 1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Microwave Induced Synthesis and Antimicrobial Activities
Microwave-induced synthesis techniques have been applied to derivatives of pyrazoline carbaldehyde compounds, showing promising results in antimicrobial activities. For example, derivatives synthesized under microwave irradiation conditions have been screened for their in vitro antibacterial activity, demonstrating effectiveness against certain bacterial strains (Ravindra Kumar & Y. K. Srivastava, 2010).
Synthesis and Crystal Structures
Research has focused on the synthesis and structural analysis of N-substituted pyrazolines, involving the condensation of chalcones with hydrazine hydrate. These studies contribute to the understanding of molecular structures and potential chemical properties, offering insights into designing compounds with specific characteristics (Wan-Sin Loh et al., 2013).
Antiviral Activities
Compounds derived from actinomycete strains have been found to exhibit antiviral activities against the influenza A virus subtype H1N1. This demonstrates the potential of pyrazine derivatives in contributing to the development of new antiviral drugs (Pei-Pei Wang et al., 2014).
Catalysis and Chemical Synthesis
Research into the synthesis of imidazo[1,2-a]pyridines has explored "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods highlight the versatility of pyrazine derivatives in facilitating chemical reactions under various conditions, leading to the efficient synthesis of heterocyclic compounds (Darapaneni Chandra Mohan et al., 2013).
Antimicrobial Activity of Chitosan Derivatives
Novel Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives, have been synthesized and evaluated for antimicrobial activity. These derivatives show promising antibacterial and antifungal properties, underscoring the potential of pyrazine derivatives in enhancing the biological activity of polymers (A. Hamed et al., 2020).
Mecanismo De Acción
Mode of Action
It’s known that many pyrazine derivatives interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .
Biochemical Pathways
Pyrazine derivatives are often involved in a wide range of biochemical processes, but without specific studies on this compound, it’s difficult to determine the exact pathways it affects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde are not well studied. As a small molecule, it’s likely to be well absorbed and distributed throughout the body. Its metabolism and excretion patterns would depend on its specific chemical structure and the enzymes present in the body .
Safety and Hazards
The safety information for 3-(Trifluoromethyl)pyrazine-2-carbaldehyde includes several hazard statements: H227, H302, H315, H319, H335 . These statements indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
3-(trifluoromethyl)pyrazine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSQMKEQWBMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde | |
CAS RN |
1197238-20-2 |
Source


|
| Record name | 3-(trifluoromethyl)pyrazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)




![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)


